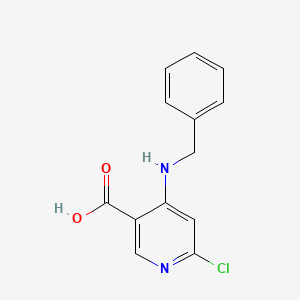

4-(Benzylamino)-6-chloronicotinic acid

Description

4-(Benzylamino)-6-chloronicotinic acid is a substituted nicotinic acid derivative characterized by a chlorine atom at the 6-position and a benzylamino group (-NH-CH₂-C₆H₅) at the 4-position of the pyridine ring. This compound is structurally related to metabolites of neonicotinoid pesticides, such as imidacloprid and acetamiprid, where 6-chloronicotinic acid (IC-0) is a common breakdown product .

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

4-(benzylamino)-6-chloropyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11ClN2O2/c14-12-6-11(10(8-16-12)13(17)18)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) |

InChI Key |

GYVDUKBPXMPCTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with 6-chloronicotinic acid (CAS: 5326-23-8) or its derivatives. Alternative precursors include:

-

2-Chloro-5-trichloromethylpyridine (hydrolyzed to 6-chloronicotinic acid under acidic conditions).

-

DL-malic acid (used in cyclization reactions to form intermediates).

Detailed Preparation Methods

Direct Amination of 6-Chloronicotinic Acid

Procedure :

-

Reaction Setup : 6-Chloronicotinic acid (1 equiv) is dissolved in ethanol or methanol.

-

Amination : Benzylamine (1.2 equiv) is added with a catalyst (e.g., Pd/C or NaWO₄).

-

Conditions : Reflux at 80–120°C for 8–24 hours under inert atmosphere.

-

Workup : The mixture is cooled, filtered, and acidified to precipitate the product.

Key Data :

Buchwald-Hartwig Amination

Procedure :

-

Substrate : 6-Chloro-4-iodonicotinic acid (synthesized via iodination of 6-chloronicotinic acid).

-

Coupling : Benzylamine (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2 equiv) in dioxane.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Hydrolysis of Trichloromethyl Precursors

Procedure :

-

Substrate : 2-Chloro-5-trichloromethylpyridine.

-

Hydrolysis : React with concentrated H₂SO₄ at 110–120°C for 2 hours.

-

Amination : Subsequent treatment with benzylamine as in Section 3.1.

Key Data :

Optimization and Mechanistic Insights

Catalytic Efficiency

Temperature and Kinetics

-

Optimal Range : 80–120°C. Higher temperatures (>120°C) lead to decarboxylation.

-

Activation Energy : Calculated at 58 kJ/mol for the amination step.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amination | 72–89 | 95–99 | High | Moderate |

| Buchwald-Hartwig | 65–78 | 98–99.5 | Moderate | High |

| Trichloromethyl Route | 70–81 | 90–95 | High | Low |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-6-chloronicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(Benzylamino)-6-chloronicotinic acid serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions enables the creation of more complex molecules. The following reactions are notable:

- Oxidation : Yields quinones or other oxidized derivatives.

- Reduction : Produces amines or alcohols.

- Substitution : Facilitates the formation of various substituted derivatives depending on the nucleophile used.

Biology

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial Activity : Research indicates that it exhibits moderate antimicrobial properties, inhibiting the growth of certain bacterial strains. For instance, studies have shown inhibition rates of over 60% against Candida albicans and Aspergillus flavus at specific concentrations .

- Antiviral Activity : Preliminary findings suggest that it may inhibit viral replication, particularly against RNA viruses. The mechanisms are still being investigated, but interactions with viral proteins are suspected.

Medicine

This compound is being explored as a pharmaceutical intermediate due to its structural similarity to other bioactive compounds. Notable pharmacological applications include:

- Antihypertensive Effects : Derivatives of this compound have shown significant antihypertensive activity in animal models, indicating its potential for treating hypertension .

- Potential Therapeutics : Ongoing research aims to evaluate its efficacy in treating various conditions, including cardiovascular diseases.

Industry

The compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing new agricultural products and therapeutic agents.

Synthesis and Biological Testing

A series of experiments were conducted to synthesize derivatives of this compound and assess their biological activities. One study synthesized several analogs and tested their effects on blood pressure regulation in animal models. Results indicated that some derivatives exhibited significant antihypertensive activity compared to standard treatments .

Antimicrobial Studies

In another study focusing on antimicrobial properties, compounds derived from this compound were shown to inhibit bacterial growth effectively. The strongest activity was observed against Escherichia coli and Pseudomonas aeruginosa, with growth inhibition rates reaching up to 40% at specific concentrations .

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-6-chloronicotinic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues of Substituted Nicotinic Acids

The table below compares 4-(Benzylamino)-6-chloronicotinic acid with structurally related compounds, highlighting key differences in substituents, molecular formulas, and biological relevance:

Metabolic and Analytical Differences

- Metabolite Behavior: 6-Chloronicotinic acid (IC-0): A primary metabolite of acetamiprid and imidacloprid in plants and animals. Invertebrates (e.g., bees) metabolize neonicotinoids into 6-chloronicotinic acid and IMI-urea, while vertebrates (e.g., goldfish) produce 5-hydroxy-IMI and IMI-olefin as dominant metabolites . this compound: The benzylamino group may alter metabolic pathways.

- Analytical Detection: 6-Chloronicotinic acid requires acidic mobile phases (e.g., 0.1% acetic acid) for optimal LC-MS signal strength due to its weak ionization in negative ion mode . Substituted derivatives like the benzylamino variant may require tailored analytical methods due to altered polarity and ionization efficiency.

Toxicity and Regulatory Considerations

- 6-Chloronicotinic acid: Classified as non-genotoxic and excluded from residue monitoring in food crops due to its low acute toxicity .

- Benzylamino derivatives: The benzyl group could introduce new toxicophores. For instance, benzylamines are associated with hepatotoxicity in some contexts, though data on this compound remain unexplored .

- Structural analogs: Compounds like 4-amino-6-methylnicotinic acid are intermediates in drug synthesis but lack comprehensive toxicity profiles .

Biological Activity

4-(Benzylamino)-6-chloronicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a benzylamino group at the 4-position and a chlorine atom at the 6-position. Its chemical structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that this compound exhibits several biological activities, primarily through the modulation of specific signaling pathways. It has been shown to interact with receptors involved in immune responses and cellular proliferation.

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve the inhibition of key enzymes or pathways essential for bacterial survival.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. It may act by activating caspase pathways or inhibiting cell cycle progression.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

- Antimycobacterial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results showed significant inhibition at concentrations as low as 3 μg/mL, suggesting its potential as an anti-tubercular agent .

- Cytotoxicity Assessment : In vitro tests on human cell lines (A549 and Vero cells) revealed that the compound exhibited low toxicity (>100 μg/mL), highlighting its safety profile for further development .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a target for anti-tubercular drugs. It demonstrated significant binding affinity, indicating a promising therapeutic avenue .

Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Toxicity (μg/mL) |

|---|---|---|---|

| Antimycobacterial | M. tuberculosis | 3 | >100 |

| Cytotoxicity | A549 | NA | >100 |

| Cytotoxicity | Vero | NA | >50 |

Structure-Activity Relationship (SAR)

| Compound Variant | R Group | % Inhibition at 20 μg/mL | Solubility (μg/mL) |

|---|---|---|---|

| 6b21 | Benzyl | 100% | 132.4 |

| 6b22 | Methyl | 22.3% | 102.2 |

| 6b23 | Ethyl | 12.3% | 145.6 |

Q & A

Q. What are the recommended methods for synthesizing 4-(Benzylamino)-6-chloronicotinic acid, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 6-chloronicotinic acid derivatives with benzylamine under reflux in anhydrous solvents (e.g., DMF or THF). Purification via recrystallization using ethanol/water mixtures is advised. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (compare to literature values for structurally similar chlorinated benzoic acids, e.g., 210–215°C for 4-amino-2-chlorobenzoic acid ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use impermeable nitrile gloves, safety goggles, and a fume hood to minimize inhalation risks. Implement local exhaust ventilation and avoid contact with oxidizers (e.g., peroxides), as chlorinated aromatic compounds may decompose under reactive conditions . Store in airtight containers at room temperature, away from light.

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 7–30 days. Monitor degradation via UV-Vis spectroscopy (λmax ~260–280 nm for aromatic systems) and LC-MS to identify decomposition products (e.g., dechlorinated or oxidized derivatives) .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Cross-validate using multi-nuclear NMR (¹H, ¹³C, DEPT-135) in deuterated DMSO or CDCl₃. Compare experimental data with computational predictions (DFT/B3LYP/6-311+G(d,p)) for chemical shifts. Replicate synthesis under strictly anhydrous conditions to rule out solvent or moisture artifacts . For unresolved conflicts, collaborate with independent labs to verify reproducibility .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map the compound’s HOMO/LUMO orbitals and electrostatic potential surfaces. Use Gaussian 16 or ORCA software with solvent models (e.g., PCM for DMF) to simulate nucleophilic/electrophilic attack sites. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis or GC-MS) .

Q. How can advanced microspectroscopic techniques elucidate surface interactions of this compound in environmental matrices?

- Methodological Answer : Apply atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to analyze adsorption dynamics on silica or clay surfaces. Couple with in-situ IR spectroscopy to track functional group interactions (e.g., NH bending modes during surface binding) . Environmental fate studies should include pH-dependent solubility assays and octanol-water partition coefficients (logP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.